molecular formula C3H6FNO3S B6239232 3-hydroxyazetidine-1-sulfonyl fluoride CAS No. 2708181-89-7

3-hydroxyazetidine-1-sulfonyl fluoride

Cat. No. B6239232
CAS RN: 2708181-89-7
M. Wt: 155.1
InChI Key:
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Description

3-hydroxyazetidine-1-sulfonyl fluoride (3-HASF) is an organofluoride compound that has been widely used in various scientific research applications. It is a colorless and odorless compound with a molecular formula of C3H5FO3S. The compound is commonly used as a reagent in organic synthesis and as a catalyst in various biochemical reactions. 3-HASF has been used in a variety of research applications, such as the synthesis of various organic compounds, the study of biochemical and physiological effects, and the development of new laboratory experiments.

Scientific Research Applications

3-hydroxyazetidine-1-sulfonyl fluoride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as amines, alcohols, and acids. It has also been used as a catalyst in the synthesis of peptides and proteins, as well as in the study of biochemical and physiological effects. Additionally, 3-hydroxyazetidine-1-sulfonyl fluoride has been used as a reagent in the development of new laboratory experiments, such as those involving the detection of various compounds.

Mechanism of Action

The mechanism of action of 3-hydroxyazetidine-1-sulfonyl fluoride is based on its ability to act as a proton transfer agent. The compound is able to transfer protons from one molecule to another, thus allowing for the synthesis of various organic compounds. Additionally, 3-hydroxyazetidine-1-sulfonyl fluoride can act as a catalyst in the synthesis of peptides and proteins, as well as in the study of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-hydroxyazetidine-1-sulfonyl fluoride have not yet been fully studied. However, the compound has been shown to possess some anti-inflammatory and anti-bacterial properties. Additionally, 3-hydroxyazetidine-1-sulfonyl fluoride has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

3-hydroxyazetidine-1-sulfonyl fluoride has several advantages when used in laboratory experiments. It is relatively simple to synthesize and is cost-effective. Additionally, the compound is odorless and colorless, making it easy to work with. However, 3-hydroxyazetidine-1-sulfonyl fluoride does have some limitations. The compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is relatively unstable and can decompose over time.

Future Directions

There are several potential future directions for the use of 3-hydroxyazetidine-1-sulfonyl fluoride in scientific research. One potential direction is the development of new laboratory experiments involving the detection of various compounds. Additionally, further research into the biochemical and physiological effects of 3-hydroxyazetidine-1-sulfonyl fluoride may lead to the development of new therapeutic applications. Furthermore, further research into the synthesis of 3-hydroxyazetidine-1-sulfonyl fluoride may lead to the development of more efficient and cost-effective methods of synthesis. Finally, further research into the mechanism of action of 3-hydroxyazetidine-1-sulfonyl fluoride may lead to the development of new catalysts and reagents for use in organic synthesis.

Synthesis Methods

3-hydroxyazetidine-1-sulfonyl fluoride can be synthesized through a two-step reaction. The first step involves the reaction of 1-azetidine-3-sulfonic acid with hydrogen fluoride in an aqueous medium. This reaction yields 1-azetidine-3-sulfonyl fluoride, which is then reacted with hydroxide ions to form 3-hydroxyazetidine-1-sulfonyl fluoride. The synthesis of 3-hydroxyazetidine-1-sulfonyl fluoride can be carried out at room temperature and is relatively simple and cost-effective.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-hydroxyazetidine-1-sulfonyl fluoride involves the reaction of 3-azetidinol with sulfonyl chloride followed by treatment with hydrogen fluoride.", "Starting Materials": [ "3-azetidinol", "sulfonyl chloride", "hydrogen fluoride" ], "Reaction": [ "Step 1: 3-azetidinol is reacted with sulfonyl chloride in the presence of a base such as triethylamine to form 3-azetidinolsulfonyl chloride.", "Step 2: The resulting product is then treated with hydrogen fluoride to replace the sulfonyl chloride group with a fluoride group, resulting in the formation of 3-hydroxyazetidine-1-sulfonyl fluoride.", "Step 3: The product is purified by recrystallization or column chromatography." ] }

CAS RN

2708181-89-7

Product Name

3-hydroxyazetidine-1-sulfonyl fluoride

Molecular Formula

C3H6FNO3S

Molecular Weight

155.1

Purity

95

Origin of Product

United States

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